Comparative HL-PST Inhibition Potency: Clofenamic Acid vs. Key Fenamates
In a head-to-head in vitro study of fenamate-class inhibition of human liver phenol sulfotransferase (HL-PST), clofenamic acid demonstrated intermediate inhibitory potency among five tested fenamates. Its IC50 of 0.28 μM was approximately 3-fold less potent than tolfenamic acid (IC50 = 0.12 μM), 14-fold less potent than mefenamic acid (IC50 = 0.02 μM), but approximately 3-fold more potent than meclofenamic acid (IC50 = 0.87 μM) and 5-fold more potent than flufenamic acid (IC50 = 1.50 μM) [1]. This rank-order potency profile is distinct from the COX inhibition profile, indicating that HL-PST inhibition is an independent off-target liability that varies non-linearly with fenamate structure.
| Evidence Dimension | Inhibition of human liver phenol sulfotransferase (HL-PST) activity |
|---|---|
| Target Compound Data | IC50 = 0.28 μM (clofenamic acid) |
| Comparator Or Baseline | Tolfenamic acid IC50 = 0.12 μM; Mefenamic acid IC50 = 0.02 μM; Meclofenamic acid IC50 = 0.87 μM; Flufenamic acid IC50 = 1.50 μM |
| Quantified Difference | 3.1× less potent than tolfenamic acid; 14× less potent than mefenamic acid; 3.1× more potent than meclofenamic acid; 5.4× more potent than flufenamic acid |
| Conditions | In vitro enzyme inhibition assay using recombinant human HL-PST; substrate: 4-nitrophenol |
Why This Matters
For researchers investigating drug metabolism or conducting drug-drug interaction screening, clofenamic acid offers a defined intermediate HL-PST inhibition potency that can serve as a calibration point distinct from the more extreme potencies of mefenamic acid (very high) or flufenamic acid (low).
- [1] Vietri M, De Santi C, Pietrabissa A, Mosca F, Pacifici GM. Fenamates and the potent inhibition of human liver phenol sulphotransferase. Xenobiotica. 2000;30(2):111-116. doi:10.1080/004982500237712 View Source
